methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEPYLDNGYGKDY-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213362 | |
| Record name | Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63492-81-9 | |
| Record name | Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63492-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2R)-1,2,3,4-tetrahydro-2-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the tetrahydroquinoline ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
Chemistry
Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate serves as an essential intermediate in organic synthesis. Its derivatives are often utilized in the development of complex organic molecules. The compound's ability to undergo various chemical reactions such as oxidation and substitution makes it a valuable building block in synthetic chemistry.
Biology
Research has indicated that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of tetrahydroquinoline can selectively inhibit cancer cell proliferation. For instance:
- Case Study : A study demonstrated that 2-arylquinoline derivatives displayed selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7 while showing minimal effects on normal fibroblast cells .
Medicine
This compound is being investigated for its potential therapeutic applications:
- Neurological Disorders : Compounds derived from tetrahydroquinolines have shown promise in treating conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.
- Antitumor Activity : Recent research highlighted that certain substituted tetrahydroquinolines exhibited significant antiproliferative activities against various human cancer cell lines .
Industry
In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its derivatives are explored for their potential as herbicides or fungicides due to their biological activity.
Comparative Analysis of Related Compounds
To better understand the significance of this compound in research applications, it is useful to compare it with similar compounds:
| Compound Name | Structure | Applications |
|---|---|---|
| Ethyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate | Structure | Antimicrobial and anticancer research |
| Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Structure | Drug discovery and synthesis of complex molecules |
Mechanism of Action
The mechanism of action of methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Properties
- Solubility and Stability : The hydrochloride salt form () improves aqueous solubility compared to neutral esters. Trifluoromethylated derivatives () show increased metabolic stability due to fluorine’s inertness .
Biological Activity
Methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chiral compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Overview of Biological Activity
The biological activity of this compound encompasses various therapeutic potentials, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory applications. The compound's structural features contribute to its ability to interact with biological targets effectively.
Key Biological Activities
- Antimicrobial Properties : Research indicates that derivatives of tetrahydroquinolines exhibit significant antimicrobial activity against various pathogens. For example, certain synthesized derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : this compound has been studied for its cytotoxic effects on human cancer cell lines. Notably, it has been identified as a potent inhibitor of LPS-induced NF-κB transcriptional activity, a critical pathway in cancer progression .
- Anti-inflammatory Effects : The compound also displays potential as an anti-inflammatory agent by modulating pathways involved in inflammation and immune responses .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes that are crucial in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
- Receptor Interaction : It may also interact with receptors involved in signaling pathways related to inflammation and cancer progression .
Research Findings and Case Studies
A variety of studies have highlighted the biological activity of this compound. Below is a summary table showcasing some key findings from recent research:
Case Study: Anticancer Activity
In a study aimed at evaluating the anticancer properties of synthesized tetrahydroquinoline derivatives, this compound exhibited potent cytotoxicity against multiple human cancer cell lines. The most active derivative showed an IC50 value significantly lower than that of existing reference compounds . This finding suggests that modifications to the tetrahydroquinoline structure can enhance its therapeutic efficacy.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various tetrahydroquinoline derivatives found that this compound derivatives displayed notable activity against both gram-positive and gram-negative bacteria. The results indicated a structure-activity relationship where specific substitutions on the tetrahydroquinoline scaffold enhanced antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl (2R)-1,2,3,4-tetrahydroquinoline-2-carboxylate, and how can reaction conditions be optimized for yield and stereochemical purity?
- Methodology : The compound is synthesized via cyclization reactions using catalysts like aluminum chloride in solvents such as 1,2-dichlorobenzene. Key steps include controlling temperature (e.g., 378 K) and optimizing stoichiometric ratios (e.g., 10:1 AlCl₃ to substrate) to enhance yield (73%) and minimize byproducts. Post-reaction workup involves pH adjustment, extraction, and recrystallization .
- Data Contradictions : While AlCl₃ is effective, alternative Lewis acids (e.g., BF₃·Et₂O) may reduce side reactions. Conflicting reports exist on solvent choice—polar aprotic solvents improve cyclization but may complicate purification.
Q. How is the stereochemical configuration of the (2R)-enantiomer confirmed experimentally?
- Analytical Techniques : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination, as demonstrated in structurally analogous tetrahydroquinoline derivatives (e.g., orthorhombic crystal system, space group P2₁2₁2₁) . Complementary methods include:
- NMR : Chemical shift disparities in diastereotopic protons (e.g., 3-CH₂ and 4-CH groups) and coupling constants (e.g., J = 6–8 Hz for cis/trans isomers) .
- Chiral HPLC : Retention time comparisons with racemic mixtures using chiral stationary phases (e.g., amylose-based columns).
Q. What analytical techniques are recommended for purity assessment and structural characterization?
- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity thresholds.
- Structural Confirmation :
- IR Spectroscopy : Peaks at 1731 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (amide C=O) .
- Mass Spectrometry : Molecular ion [M⁺] at m/z 245 and fragmentation patterns (e.g., loss of COOCH₃, m/z 186) .
- Elemental Analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C 69.21% vs. 68.57%) .
Advanced Research Questions
Q. What intermolecular interactions govern the crystallization behavior of methyl (2R)-tetrahydroquinoline-2-carboxylate derivatives?
- Mechanistic Insights : SCXRD data reveal C–H···π interactions between aromatic protons and quinoline rings (distance ~2.8–3.0 Å), forming centrosymmetric dimers. Weak C–H···O hydrogen bonds (2.5–2.7 Å) further stabilize columnar packing along the [100] axis .
- Implications : Solvent polarity (e.g., methylene chloride/hexane mixtures) influences crystal morphology and solubility, critical for controlled crystallization .
Q. How do reaction solvents and catalysts affect the efficiency of key cyclization steps?
- Solvent Effects : Non-polar solvents (e.g., 1,2-dichlorobenzene) enhance reaction rates by stabilizing transition states via π-π stacking. Polar solvents (e.g., DMF) may deactivate Lewis acids like AlCl₃.
- Catalyst Optimization : AlCl₃ achieves higher yields (73%) vs. FeCl₃ (≤50%) due to stronger Lewis acidity, but residual catalyst removal requires rigorous aqueous workup .
Q. What computational methods are suitable for modeling the compound’s reactivity and electronic properties?
- DFT Studies : Geometry optimization at the B3LYP/6-31G(d) level predicts bond angles (e.g., C–N–C = 118°) and frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), correlating with electrophilic reactivity at the quinoline nitrogen .
- MD Simulations : Solvent interaction energies (e.g., with ethanol) predict solubility trends and aggregation behavior.
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Stability Profile :
- Acidic Conditions : Ester hydrolysis occurs at pH < 2, forming carboxylic acid derivatives.
- Oxidative Conditions : Quinoline ring oxidation generates nitro derivatives (e.g., NO₂ substitution at C-6), detectable via LC-MS .
- Storage Recommendations : Anhydrous, inert atmospheres (N₂/Ar) at 4°C to prevent hydrolysis/oxidation .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
- Case Study : Discrepancies in cyclization yields (50–73%) are attributed to substrate purity (cis/trans isomer ratios in precursors) and AlCl₃ hydration levels. GC-MS monitoring of intermediates (e.g., chloroacetyl derivatives) identifies critical control points .
Methodological Best Practices
- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution for enantiomer separation .
- Safety Protocols : PPE (nitrile gloves, P95 respirators) and fume hoods are mandatory due to AlCl₃’s hygroscopicity and dichlorobenzene’s toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
